



Application Note: HPLC-UV Analysis of 4-Hydroxy Fenofibric Acid

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Compound of Interest		
Compound Name:	4-Hydroxy Fenofibric Acid	
Cat. No.:	B15289766	Get Quote

Introduction

4-Hydroxy Fenofibric Acid, known as Fenofibric Acid, is the active metabolite of the lipid-regulating drug Fenofibrate.[1] It is essential for the therapeutic effects of fenofibrate, which is used to reduce cholesterol and triglyceride levels.[1] Accurate and reliable quantification of Fenofibric Acid in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Fenofibric Acid.

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate Fenofibric Acid from its parent compound, Fenofibrate, and other potential impurities. The separation is achieved on a C18 stationary phase using an isocratic mobile phase composed of an organic solvent and an acidified aqueous buffer. The analyte is detected and quantified by a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocols Instrumentation and Materials

Instrumentation:



- HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).
- Materials and Reagents:
 - Fenofibric Acid Reference Standard (USP grade or equivalent).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or purified to 18.2 MΩ·cm).
 - Orthophosphoric Acid (AR grade).
 - Methanol (HPLC grade, for standard preparation).
 - 0.45 μm membrane filters for solvent filtration.
 - 0.22 or 0.45 μm syringe filters for sample filtration.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below. These parameters are based on established methods and provide a reliable starting point for analysis.[1][2][3]



Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Acetonitrile: Water (70:30, v/v), pH adjusted to 2.5 with Orthophosphoric Acid[1][3]
Flow Rate	1.0 mL/min[1][2]
Column Temperature	25 °C[1]
Detection Wavelength	286 nm[1][2][3]
Injection Volume	20 μL[4]
Run Time	Approximately 10-15 minutes

Preparation of Solutions

- Mobile Phase Preparation (1 L):
 - o Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
 - Combine the two solvents in a suitable glass bottle.
 - Adjust the pH of the mixture to 2.5 using Orthophosphoric Acid.
 - Degas the mobile phase for 15-30 minutes using an ultrasonicator or an online degasser.
 [4]
 - Filter the mobile phase through a 0.45 μm membrane filter before use.[2]
- Standard Stock Solution (1000 μg/mL):
 - Accurately weigh approximately 10 mg of Fenofibric Acid Reference Standard.
 - Transfer the standard into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a suitable diluent (e.g., a 75:25 v/v mixture of acetonitrile and water).[2] Sonicate if necessary to ensure complete dissolution.



- Working Standard Solutions (for Calibration Curve):
 - Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution.
 - A suggested concentration range for linearity is 10-60 μg/mL.[2] Dilute the stock solution with the mobile phase to achieve the desired concentrations.

Sample Preparation

- For Bulk Drug Substance:
 - Accurately weigh an amount of the sample equivalent to 10 mg of Fenofibric Acid.
 - Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to obtain a theoretical concentration of 1000 μg/mL.
 - Dilute further with the mobile phase to a concentration within the calibration range (e.g., 40 μg/mL).
 - Filter the final solution through a 0.45 μm syringe filter before injection.
- For Pharmaceutical Formulations (Tablets/Capsules):
 - Weigh and finely powder no fewer than 20 tablets (or empty and combine the contents of 20 capsules).[4]
 - Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and transfer it to a suitable volumetric flask.
 - Add a portion of the diluent, sonicate for 10-15 minutes to ensure complete extraction, and dilute to volume.
 - Filter the solution through a 0.45 μm syringe filter before injection.

Analysis Procedure



- System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[4]
- System Suitability Test (SST): Inject the working standard solution (e.g., 40 μg/mL) five or six times. The system is deemed ready for analysis if the system suitability criteria are met (see Table 2).
- Calibration Curve: Inject each working standard solution in ascending order of concentration.
- Sample Analysis: Inject the prepared sample solutions.
- Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Fenofibric Acid in the samples using the linear regression equation derived from the calibration curve.

Data Presentation and Method Validation

The method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and sensitivity.[2][4]

Table 1: Method Validation Summary

Validation Parameter	Specification	Result
Linearity Range	Correlation coefficient $(r^2) \ge$ 0.999	60 - 140 ppm (r ² = 0.9999)[1]
Accuracy (% Recovery)	98.0% - 102.0%	99.77% - 100.39%[1]
Precision (% RSD)		
- Intra-day	≤ 2.0%	< 2.0%[5]
- Inter-day	≤ 2.0%	2.0% - 6.2%[5]
LOD (Limit of Detection)	Signal-to-Noise Ratio ≥ 3:1	0.03 μg/mL[6]
LOQ (Limit of Quantitation)	Signal-to-Noise Ratio ≥ 10:1	0.1 μg/mL[6]

Table 2: System Suitability Test (SST) Criteria

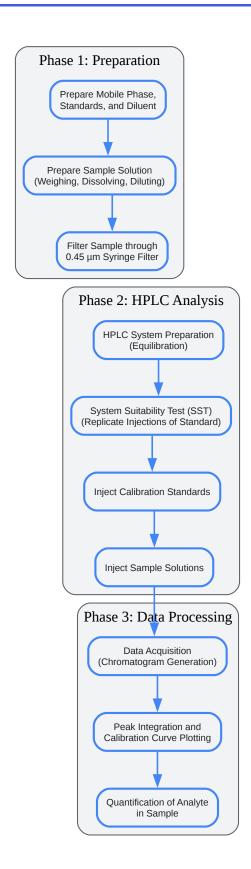


Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2.0[4]
Theoretical Plates (N)	N ≥ 2000[1]
% RSD of Peak Area	≤ 2.0% for 5-6 replicate injections[3]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-UV analysis of Fenofibric Acid.





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